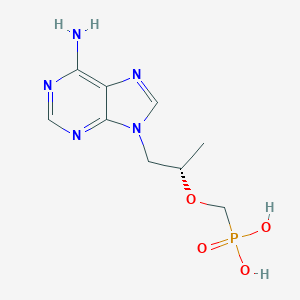

(S)-Pmpa

Description

Properties

IUPAC Name |

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147127-19-3 | |

| Record name | (S)-PMPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-9-(2-Phosphonomethoxypropyl)adenine ((S)-PMPA)

(S)-9-(2-Phosphonomethoxypropyl)adenine , commonly known as this compound, is the (S)-enantiomer of Tenofovir, a widely used antiviral medication. While the (R)-enantiomer (Tenofovir) exhibits potent activity against HIV and Hepatitis B viruses, the (S)-isomer is significantly less active. This guide provides a comprehensive overview of the chemical structure, properties, and biological characteristics of this compound, with a focus on comparative data where available.

Chemical Structure and Identity

This compound is an acyclic nucleoside phosphonate analog of adenosine monophosphate.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | P-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid |

| Synonyms | (S)-Tenofovir; (S)-9-(2-Phosphonomethoxypropyl)adenine |

| CAS Number | 147127-19-3[1] |

| Molecular Formula | C₉H₁₄N₅O₄P[1] |

| Molecular Weight | 287.21 g/mol [1] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not as widely reported as for its active (R)-enantiomer, Tenofovir. The following table provides data for Tenofovir ((R)-PMPA) for comparative purposes. The properties of the (S)-isomer are expected to be very similar due to them being enantiomers.

Table 2: Physicochemical Properties of PMPA Enantiomers

| Property | (R)-PMPA (Tenofovir) | This compound |

| Melting Point | 276-280 °C | Data not available |

| Boiling Point | 616.1 °C (Predicted) | Data not available |

| Solubility | Water: 13.4 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 2.5 mg/mL[2] | Methanol (Slightly), Water (Sparingly) |

| pKa | pKa₁: 3.8pKa₂: 6.7 | ~1.30 (for a related impurity) |

| Appearance | White to Off-White Solid[1] | White to Off-White Solid |

Pharmacological Properties and Mechanism of Action

The antiviral activity of PMPA is highly stereoselective, with the (R)-enantiomer (Tenofovir) being the active form. Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3]

Mechanism of Action of (R)-PMPA (Tenofovir):

-

Cellular Uptake: Tenofovir enters host cells.

-

Phosphorylation: Cellular enzymes phosphorylate Tenofovir to its active diphosphate metabolite, Tenofovir diphosphate (PMPApp).[2]

-

Inhibition of Reverse Transcriptase: Tenofovir diphosphate competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly forming viral DNA.

-

Chain Termination: Once incorporated, Tenofovir diphosphate lacks a 3'-hydroxyl group, leading to the termination of DNA chain elongation and preventing viral replication.[2]

The (S)-enantiomer, this compound, is a poor substrate for the cellular kinases responsible for phosphorylation. Consequently, it is not efficiently converted to its active diphosphate form, resulting in significantly lower antiviral activity.

Table 3: Comparative Antiviral Activity of PMPA Enantiomers against HIV-1

| Compound | IC₅₀ (µM) in MT-2 Cells | IC₅₀ (µM) in PBMCs |

| (R)-PMPA (Tenofovir) | ~0.6[4] | ~0.2[4] |

| This compound | >100 (significantly less active) | Data not available |

Note: Specific IC₅₀ values for this compound are not consistently reported in the literature, but it is widely acknowledged to be substantially less potent than the (R)-enantiomer.

Experimental Protocols

A direct and detailed synthesis protocol for this compound is not commonly published. However, a plausible route can be inferred from the synthesis of (R)-PMPA by utilizing the opposite enantiomer of the starting material. The following is a generalized workflow based on established methods for PMPA synthesis.

Detailed Steps (Hypothetical for this compound):

-

Preparation of (S)-1,2-Propanediol: (R)-Glycidol is reduced via catalytic hydrogenation to yield (S)-1,2-propanediol.

-

Synthesis of (S)-Propylene Carbonate: The resulting (S)-1,2-propanediol is reacted with diethyl carbonate to afford (S)-1,2-propylene carbonate.

-

Formation of (S)-9-(2-hydroxypropyl)adenine: The (S)-propylene carbonate is then reacted with adenine in the presence of a catalytic amount of base (e.g., sodium hydroxide).

-

Alkylation: The hydroxyl group of (S)-9-(2-hydroxypropyl)adenine is deprotonated with a strong base (e.g., lithium tert-butoxide) and then alkylated with diethyl p-toluenesulfonyloxymethylphosphonate.

-

De-esterification: The resulting diethyl ester of this compound is de-esterified using a reagent such as bromotrimethylsilane to yield the final product, this compound.

-

Purification: The crude product can be purified by crystallization from water with pH adjustment.

The separation of (R)- and this compound is crucial for analytical and preparative purposes. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

General HPLC Method Parameters:

-

Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV absorbance at approximately 260 nm.

-

Temperature: Column temperature is often controlled to ensure reproducible retention times.

The specific mobile phase composition and column choice would need to be optimized to achieve baseline separation of the two enantiomers.

To quantify the inhibitory activity of this compound against HIV reverse transcriptase, a biochemical assay can be performed.

Principle: The assay measures the ability of the compound to inhibit the synthesis of DNA from an RNA template by recombinant HIV-1 reverse transcriptase.

Protocol Outline:

-

Preparation of Reagents:

-

Recombinant HIV-1 Reverse Transcriptase.

-

Template/primer (e.g., poly(A)/oligo(dT)).

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog).

-

Assay buffer.

-

Serial dilutions of this compound diphosphate (the potentially active form).

-

Positive control (e.g., Tenofovir diphosphate).

-

Negative control (no inhibitor).

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, template/primer, and dNTPs.

-

Add the serially diluted this compound diphosphate or controls to the respective wells.

-

Initiate the reaction by adding the HIV-1 reverse transcriptase.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Wash the precipitate to remove unincorporated labeled dNTPs.

-

-

Quantification:

-

Measure the amount of incorporated label using an appropriate method (e.g., scintillation counting for radioactivity, fluorescence measurement).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound diphosphate.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

This compound, the (S)-enantiomer of Tenofovir, is a valuable compound for research, primarily as a reference standard in the analysis of Tenofovir and for comparative studies to understand the stereoselectivity of antiviral drug action. Its lack of significant antiviral activity, in stark contrast to its (R)-enantiomer, underscores the critical importance of stereochemistry in drug design and development. While detailed experimental data for this compound are less abundant, the methodologies for its synthesis, separation, and biological evaluation are well-established through the extensive research on Tenofovir.

References

- 1. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (S)-PMPA in Retroviruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-9-(3-phosphonomethoxypropyl)adenine, or (S)-PMPA, is a potent acyclic nucleoside phosphonate analog with significant activity against a range of retroviruses, most notably the Human Immunodeficiency Virus (HIV). More commonly known as tenofovir, it is a cornerstone of modern antiretroviral therapy. This document provides a comprehensive technical overview of the molecular and cellular mechanisms by which this compound exerts its antiviral effects. It details the metabolic activation pathway, the specific interactions with viral reverse transcriptase, and the ultimate termination of viral DNA synthesis. This guide also includes a compilation of quantitative efficacy data and detailed protocols for key experimental assays used in its characterization, aimed at supporting further research and development in the field of antiretroviral therapy.

Introduction to this compound (Tenofovir)

This compound is a nucleotide analog of deoxyadenosine monophosphate (dAMP).[1] In its parent form, tenofovir exhibits poor membrane permeability and low oral bioavailability due to the presence of a dianionic phosphonate group at physiological pH.[2][3] To overcome this, it is delivered as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), which enhances intestinal absorption and cellular uptake.[2][4] Once inside the body, these prodrugs are rapidly converted to tenofovir.[2][5] The antiviral efficacy of this compound is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP or PMPApp), which then targets the retroviral replication cycle.[6]

The Core Mechanism of Action

The antiviral activity of this compound is a multi-step process that occurs within the host cell, culminating in the potent and selective inhibition of retroviral replication.

Cellular Uptake and Metabolic Activation

Following administration and conversion from its prodrug form, tenofovir enters host cells. Inside the cell, it undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to yield the active diphosphate metabolite, tenofovir diphosphate (TFV-DP).[7][8] This activation is a critical prerequisite for its antiviral activity.

dot

Inhibition of Retroviral Reverse Transcriptase

The primary target of the active metabolite, TFV-DP, is the viral reverse transcriptase (RT), an enzyme essential for retroviral replication.[7] Retroviral RT synthesizes a double-stranded DNA copy of the viral RNA genome, which is then integrated into the host cell's genome.

TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] It binds to the active site of the RT enzyme due to its structural similarity to dATP.

DNA Chain Termination

Once TFV-DP is incorporated into the nascent viral DNA strand by the RT, it causes premature chain termination.[5][7] This is because tenofovir lacks the 3'-hydroxyl group that is required for the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[7] The absence of this group makes further elongation of the DNA chain impossible, thereby halting viral DNA synthesis and preventing the completion of the replication cycle.[7][9]

dot

Selectivity

A key feature of this compound is its high selectivity for viral reverse transcriptase over human DNA polymerases (α, β, and γ).[8][9] Studies have shown that the diphosphate of PMPA (PMPApp) is a much weaker inhibitor of human DNA polymerases.[10] This selectivity is crucial for its favorable safety profile, as it minimizes interference with host cell DNA replication and reduces the potential for cellular toxicity.[8][10]

Quantitative Data on Efficacy

The antiviral potency of this compound and its prodrugs has been quantified in numerous in vitro studies. The following tables summarize key quantitative data, including 50% effective concentrations (EC50), 50% inhibitory concentrations (IC50), and inhibition constants (Ki).

Table 1: In Vitro Antiviral Activity of this compound and Prodrugs against HIV-1

| Compound | Virus Strain/Cell Line | Assay Method | EC50 (µM) | Reference |

| PMPA | HIV-1IIIB in MT-2 cells | Antiviral Activity | ~0.6 | [11] |

| PMPA | HIV-1IIIB in PBMCs | Antiviral Activity | ~0.2 | [11] |

| bis(poc)PMPA | HIV-1IIIB in MT-2 cells | Antiviral Activity | ~0.02 | [11] |

| bis(poc)PMPA | HIV-1IIIB in PBMCs | Antiviral Activity | ~0.002 | [11] |

| Tenofovir | HIV-1IIIB in MT-4 cells | CPE Inhibition | 1.15 | [12] |

| TAF | HIV-1IIIB in MT-2 cells | Antiviral Activity | 0.005 | [9] |

| TAF | HIV-1BaL in PBMCs | Antiviral Activity | 0.004 | [9] |

PBMCs: Peripheral Blood Mononuclear Cells; TAF: Tenofovir Alafenamide; bis(poc)PMPA: an orally bioavailable prodrug of PMPA.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by TFV-DP (PMPApp)

| Inhibitor | Enzyme | Substrate | Ki (µM) | IC50 (µM) | Reference |

| PMPApp | HIV-1 RT (Wild-Type IIIB) | - | - | ~0.1 | [11] |

| PMPApp | HIV-1 RT (K65R Mutant) | - | - | ~1.0 | [11] |

| TFV-DP | HBV Polymerase | dATP | 0.18 | - | [8] |

Ki: Inhibition Constant; IC50: 50% Inhibitory Concentration.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the characterization of this compound's mechanism of action.

In Vitro HIV Antiviral Assay

This protocol is a general method to determine the 50% effective concentration (EC50) of an antiviral compound against HIV in a cell-based assay.

-

Cell Lines and Virus:

-

MT-2 or MT-4 T-lymphoblastoid cell lines are commonly used.

-

Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB) are used for infection.

-

-

Procedure:

-

Seed MT-2 cells in 96-well or 384-well microtiter plates.

-

Prepare serial dilutions of the test compound (e.g., this compound, TDF, TAF) in culture medium. Add the diluted compounds to the wells in triplicate.

-

Infect the cells with a standardized amount of HIV-1, calculated to yield a sufficient signal-to-noise ratio.[9]

-

Include control wells: uninfected cells (0% inhibition) and infected cells treated with a high concentration of a known inhibitor or no drug (100% inhibition).[9]

-

Incubate the plates for 5 days at 37°C in a CO2 incubator.

-

Assess cell viability or viral replication. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT to formazan. The amount of formazan is proportional to the number of living cells, indicating protection from virus-induced cell death (cytopathic effect).[12]

-

p24 Antigen ELISA: Quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.[12]

-

-

-

Data Analysis:

Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of the active metabolite (TFV-DP) on the enzymatic activity of purified HIV-1 RT.

-

Materials:

-

Purified recombinant HIV-1 Reverse Transcriptase.

-

Template-primer: A heteropolymeric template such as MS-2 phage RNA with a complementary synthetic oligonucleotide primer, or a poly(A) template with an oligo(dT) primer.[11][14]

-

Reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.[15]

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-32P]dATP) or labeled with a non-radioactive tag like digoxigenin (DIG).[11][14]

-

Serial dilutions of the inhibitor (TFV-DP).

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.

-

Add varying concentrations of the inhibitor (TFV-DP) to the reaction tubes/wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme.[11]

-

Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[11]

-

Stop the reaction and quantify the amount of newly synthesized DNA.

-

Radiolabeled: Spot the reaction mixture onto DEAE filter mats, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radiolabeled (ELISA-based): If using biotinylated and DIG-labeled nucleotides, the product is captured on a streptavidin-coated plate and detected with an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase), followed by the addition of a colorimetric substrate.[14]

-

-

-

Data Analysis:

-

Determine the RT activity at each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration to calculate the IC50.[11]

-

Cellular Uptake and Phosphorylation Assay

This protocol outlines a method to quantify the intracellular accumulation of tenofovir and its phosphorylated metabolites.

-

Materials:

-

Procedure:

-

Incubate the cells with a known concentration of tenofovir (e.g., 10 µM) for various time points (e.g., 2, 6, 24 hours).[8]

-

At each time point, terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).[7][8]

-

Lyse the cells and extract the intracellular metabolites using a cold solvent like 70% methanol or perchloric acid.[8][16]

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the intracellular concentrations of tenofovir, tenofovir monophosphate (TFV-MP), and tenofovir diphosphate (TFV-DP).[8]

-

-

Data Analysis:

-

Plot the intracellular concentrations of tenofovir and its metabolites over time to determine the kinetics of uptake and phosphorylation.

-

For half-life determination, pre-load cells with the drug, wash, and then measure the decay of the intracellular metabolites over time in drug-free medium.[8]

-

dot

References

- 1. Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3'-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism | CiNii Research [cir.nii.ac.jp]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of HIV-1 reverse transcriptase by an antiviral inhibitor, (R)-9-(2-Phosphonylmethoxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dawn of Acyclic Nucleoside Phosphonates

An in-depth technical guide to the discovery and synthesis of (S)-9-[2-(Phosphonomethoxy)propyl]adenine ((S)-PMPA), an acyclic nucleoside phosphonate, intended for researchers, scientists, and professionals in drug development.

The discovery of acyclic nucleoside phosphonates (ANPs) in the early 1980s by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the CAS and Erik De Clercq at the Rega Institute for Medical Research represented a landmark achievement in antiviral chemotherapy.[1][2] These compounds were ingeniously designed as isopolar and isosteric analogues of nucleoside monophosphates.[1] A key structural feature of ANPs is the replacement of a labile phosphate ester bond with a stable phosphonate group (P-C bond), which is covalently linked to an acyclic portion that mimics the sugar moiety of natural nucleosides.[2][3]

This structural modification allows ANPs to bypass the initial, often rate-limiting and virus-specific, phosphorylation step required for the activation of many traditional nucleoside analogues.[2] This circumvention of viral kinase dependency not only broadens their spectrum of activity but also provides a crucial advantage against viruses that lack their own thymidine kinase or have developed resistance.[2] The foundational patent applications for ANPs were filed in 1985 and 1986, paving the way for the development of transformative antiviral drugs.[1]

While the (R)-enantiomer of PMPA, known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and Hepatitis B, its stereoisomer, this compound, has also been synthesized and studied.[4][5] The biological activity of PMPA is highly stereospecific, with the (R)-enantiomer being approximately 100-fold more potent as an inhibitor of HIV reverse transcriptase than the (S)-enantiomer.[5] This guide focuses on the discovery context and synthetic methodologies pertinent to this compound.

Mechanism of Action: Intracellular Activation and Viral Inhibition

The mechanism of action for PMPA involves intracellular phosphorylation to its active diphosphate metabolite, which then inhibits viral DNA synthesis.

-

Cellular Uptake : PMPA enters the cell, likely through endocytosis. Its phosphonate group mimics a nucleoside monophosphate.

-

Anabolic Phosphorylation : Once inside the cell, PMPA is phosphorylated by cellular kinases. It undergoes two successive phosphorylation steps to form PMPA monophosphate (PMPAp) and subsequently the active metabolite, PMPA diphosphate (PMPApp).[6][7]

-

Inhibition of Reverse Transcriptase : PMPApp acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase (RT) enzyme.[5]

-

Chain Termination : Upon incorporation into the growing viral DNA chain, PMPApp acts as a chain terminator because its acyclic structure lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA elongation and viral replication.[7]

The following diagram illustrates the intracellular metabolic pathway and mechanism of action of PMPA.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure PMPA is critical due to the significant difference in biological activity between the (R) and (S) isomers. The synthesis of this compound can be achieved by employing a chiral starting material, specifically (S)-propylene carbonate. The general synthetic scheme involves three main stages: installation of the chiral side chain, phosphonate coupling, and deprotection.

The following diagram outlines a representative workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of PMPA, adapted for the (S)-enantiomer.

Stage 1: Synthesis of (S)-9-(2-Hydroxypropyl)adenine ((S)-HPA)

This step involves the condensation of adenine with (S)-propylene carbonate.

-

Reagents and Materials : Adenine, (S)-Propylene Carbonate, Base (e.g., NaOH or K₂CO₃), Solvent (e.g., Dimethylformamide - DMF).

-

Procedure :

-

A mixture of adenine and a catalytic amount of base is suspended in DMF.

-

(S)-Propylene carbonate is added to the suspension.

-

The reaction mixture is heated (e.g., to 130-140 °C) and stirred for several hours until the reaction is complete, as monitored by HPLC or TLC.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is purified, typically by recrystallization from a suitable solvent (e.g., isopropanol), to afford (S)-HPA as a solid.

-

Stage 2: Synthesis of Diethyl (S)-9-[2-(phosphonomethoxy)propyl]adenine (this compound Diethyl Ester)

This stage is an alkylation reaction where the hydroxyl group of (S)-HPA is coupled with a phosphonate synthon.

-

Reagents and Materials : (S)-HPA, Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), Base (e.g., Lithium tert-butoxide or Sodium hydride), Anhydrous Solvent (e.g., DMF).

-

Procedure :

-

(S)-HPA is dissolved or suspended in anhydrous DMF under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled (e.g., to 0 °C), and a strong base, such as lithium tert-butoxide, is added portion-wise to deprotonate the hydroxyl group, forming the corresponding alkoxide.[8]

-

A solution of DESMP in anhydrous DMF is then added dropwise to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction is quenched (e.g., with water or a saturated ammonium chloride solution), and the product is extracted into an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield the this compound diethyl ester.

-

Stage 3: Synthesis of this compound

The final step involves the cleavage of the phosphonate ethyl esters to yield the free phosphonic acid.

-

Reagents and Materials : this compound Diethyl Ester, Bromotrimethylsilane (TMSBr) or Hydrobromic acid, Solvent (e.g., Acetonitrile or Dichloromethane).

-

Procedure :

-

The this compound diethyl ester is dissolved in a suitable anhydrous solvent like acetonitrile.

-

Bromotrimethylsilane is added to the solution, typically at room temperature.[8]

-

The reaction mixture is stirred for several hours. The progress of the de-esterification is monitored by HPLC.

-

After completion, the reaction is quenched by the addition of water or an alcohol (e.g., methanol).

-

The solvent is evaporated, and the crude this compound is purified by recrystallization from water/alcohol mixtures to give the final product.

-

Quantitative Data

While extensive data for the clinically developed (R)-PMPA is available, specific quantitative data for this compound is less common. The following tables summarize relevant data, including comparative values where available.

Table 1: Antiviral Activity

The antiviral activity of phosphonates is highly stereospecific. Data for a fluorinated analog of PMPA, FPMPA, clearly demonstrates this difference, with the (S)-isomer showing significantly higher activity in that specific case, which is contrary to the activity profile of PMPA itself against HIV.

| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |

| (S)-FPMPA | SHIV(DH12R) | MT4 | 1.85 | [9] |

| (R)-FPMPA | SHIV(DH12R) | MT4 | Inactive | [9] |

| (R)-PMPA (Tenofovir) | HIV-1 | Various | ~0.5-5 | [7] |

| This compound | HIV-1 | Various | ~50-500 (est.) | [5] |

IC₅₀ (50% Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of (R)-PMPA

| Parameter | 1 mg/kg Dose | 3 mg/kg Dose |

| Cₘₐₓ (µg/mL) | 2.7 ± 0.9 | 9.1 ± 2.1 |

| Terminal Half-life (h) | 4.5 ± 0.6 | ~4 to 8 |

| Clearance (mL/h/kg) | 237 ± 56 | 203 ± 72 |

Cₘₐₓ: Maximum serum concentration.

Conclusion

This compound is a fascinating molecule primarily from a stereochemical and structure-activity relationship perspective. Its discovery is intrinsically linked to the broader class of acyclic nucleoside phosphonates, which have revolutionized antiviral therapy. While the (S)-enantiomer itself does not possess the potent anti-HIV activity of its (R)-counterpart, Tenofovir, its synthesis and comparative biological evaluation have been crucial in understanding the precise structural requirements for potent reverse transcriptase inhibition. The enantioselective synthetic routes, often adaptable from the well-established manufacturing processes for Tenofovir, underscore the sophistication of modern pharmaceutical chemistry. This guide provides a core technical overview for researchers, offering foundational knowledge on the synthesis, mechanism, and biological context of this compound.

References

- 1. Acyclic nucleoside phosphonates [uochb.cz]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 4. The Elegance of the Acyclic Nucleoside Phosphonates (ANPs), Honorary Tribute to Antonín Holý, Who Passed Away on 16 July 2012, at the 10th Anniversary of His Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. More On PMPA [natap.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric radiochemical synthesis of R and S (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, Pharmacokinetics, and Antiretroviral Activity of Intravenous 9-[2-(R)-(Phosphonomethoxy)propyl]adenine, a Novel Anti-Human Immunodeficiency Virus (HIV) Therapy, in HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

(S)-9-(3-phosphonomethoxypropyl)adenine [(S)-PMPA]: A Comprehensive Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral spectrum of (S)-9-(3-phosphonomethoxypropyl)adenine, commonly known as (S)-PMPA or tenofovir in its prodrug forms. This document details its mechanism of action, summarizes its antiviral potency through quantitative data, and outlines key experimental protocols for its evaluation.

This compound is an acyclic nucleoside phosphonate analog of adenosine monophosphate. While the parent compound exhibits potent activity against a range of DNA viruses, its clinical utility for systemic infections is limited by poor oral bioavailability. To overcome this, several prodrugs have been developed, most notably tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), which are widely used in the treatment of HIV and Hepatitis B virus (HBV) infections. These prodrugs effectively deliver the active tenofovir diphosphate intracellularly, where it acts as a potent inhibitor of viral replication.

Data Presentation: Antiviral Activity of this compound and its Prodrugs

The following tables summarize the in vitro antiviral activity of this compound and its various prodrugs against a range of viruses. The 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) are provided where available.

| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | This compound | MT-2 | ~0.6 | ~1250 | ~2083 |

| PBMCs | ~0.2 | ~1200 | ~6000 | |||

| bis(poc)PMPA | MT-2 | 0.007 | 22 | 3142 | ||

| PBMCs | 0.005 | 29 | 5800 | |||

| HIV-1 (K65R mutant) | HDP-(S)-HPMPA | - | 0.16 | - | - | |

| ODE-(S)-HPMPA | - | 0.003 | - | - | ||

| Human Immunodeficiency Virus 2 (HIV-2) | Tenofovir Alafenamide (TAF) | PBMCs | 0.0018 | >10 | >5555 | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Adefovir | - | Ki ≈ 0.1 | - | - |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | (S)-cHPMPA amidate prodrugs | HEL | 0.0009 - 0.0032 | >1 | >312 - >1111 |

| Varicella-Zoster Virus (VZV) | (S)-cHPMPA amidate prodrugs | HEL | 0.0014 - 0.0015 | >1 | >667 - >714 | |

| Human Cytomegalovirus (HCMV) | (S)-cHPMPA amidate prodrugs | HEL | 0.009 - 0.027 | >1 | >37 - >111 | |

| Adenoviridae | Adenovirus | (S)-HPMPA | Human Embryonic Fibroblast | 1.1 µg/mL | - | - |

| Poxviridae | Vaccinia Virus | (S)-HPMPA | - | - | - | - |

| Cowpox Virus | (S)-HPMPA | - | - | - | - |

Mechanism of Action

This compound and its prodrugs are potent inhibitors of viral DNA synthesis. The prodrugs are designed to enhance oral bioavailability and intracellular penetration. Once inside the host cell, they are converted to tenofovir, which is then phosphorylated by cellular kinases to its active diphosphate metabolite, tenofovir diphosphate.

Tenofovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase (or reverse transcriptase in the case of retroviruses) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP). Its incorporation into the growing viral DNA chain leads to premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA replication.

In Vitro Efficacy of (S)-PMPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (S)-PMPA, a potent acyclic nucleoside phosphonate with demonstrated antiviral and enzyme-inhibiting properties. This document details the experimental protocols for assessing its efficacy, presents quantitative data from various studies, and visualizes key mechanisms and workflows.

Introduction to this compound

(S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, or this compound, is a well-established antiviral agent.[1] It is the parent compound of Tenofovir, a cornerstone of anti-HIV therapy.[2] The active intracellular moiety, tenofovir diphosphate (PMPApp), acts as a potent inhibitor of retroviral reverse transcriptase and a DNA chain terminator.[2] Beyond its antiviral capabilities against human immunodeficiency virus (HIV) and hepatitis B virus (HBV), this compound and its derivatives have shown significant activity against a broad spectrum of double-stranded DNA viruses, including herpesviruses and orthopoxviruses.[2][3]

Furthermore, a derivative, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), is a powerful and selective inhibitor of human glutamate carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders and prostate cancer.[4][5][6] This guide will explore the in vitro methodologies used to characterize the efficacy of this compound in these different contexts.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro studies evaluating the efficacy of this compound and its derivatives against various viral targets and enzymes.

Table 1: Antiviral Activity of (S)-HPMPA and its Prodrugs [3]

| Compound | Virus | EC50 (µM) |

| (S)-HPMPA | Vaccinia Virus (VV) Copenhagen | 2.7 |

| (S)-HPMPA | Vaccinia Virus (VV) WR | 6.5 |

| (S)-HPMPA | Cowpox Virus (CV) Brighton | 4.0 |

| HDP-(S)-HPMPA | Vaccinia Virus (VV) Copenhagen | 0.01 |

| HDP-(S)-HPMPA | Vaccinia Virus (VV) WR | 0.3 |

EC50: 50% effective concentration HDP-(S)-HPMPA is an alkoxyalkyl ester prodrug of (S)-HPMPA.

Table 2: Anti-HIV Activity of PMPA and its Prodrug [7]

| Compound | Cell Line | Antiviral Effect (EC50, µM) | Cytotoxicity (IC50, µM) | Therapeutic Index (IC50/EC50) |

| PMPA | MT-2 | 0.63 ± 0.21 | 1,250 ± 86 | 1,984 |

| PMPA | PBMCs | 0.18 ± 0.05 | 1,200 ± 29 | 6,666 |

| bis(poc)PMPA | MT-2 | 0.007 ± 0.002 | 22 ± 1.2 | 3,142 |

| bis(poc)PMPA | PBMCs | 0.005 ± 0.002 | 29 ± 1.7 | 5,800 |

bis(poc)PMPA is an orally bioavailable prodrug of PMPA. PBMCs: Peripheral Blood Mononuclear Cells

Table 3: Inhibition of Glutamate Carboxypeptidase II (GCPII) by 2-PMPA [8]

| Inhibitor | IC50 |

| 2-PMPA | 0.3 nM |

Table 4: Inhibition of Cytosolic Carboxypeptidase (Nna1/CCP1) by 2-PMPA [9]

| Parameter | Value |

| Ki | 0.11 µM |

| Ki' | 0.24 µM |

| IC50 (for deglutamylating tubulin) | 0.21 mM |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of this compound's efficacy. The following sections describe key experimental protocols.

Antiviral Efficacy and Cytotoxicity Assays

These assays are fundamental to determining the potency and safety profile of antiviral compounds.

Objective: To determine the 50% effective concentration (EC50) for viral inhibition and the 50% cytotoxic concentration (CC50) of the compound in host cells.

-

Cell Culture:

-

Antiviral Assay:

-

Seed cells in multi-well plates (e.g., 6-well plates).

-

Infect the cell monolayers with the target virus.

-

Treat the infected cells with various concentrations of the test compound.

-

Incubate for a defined period (e.g., 3 days at 37°C).[3]

-

Quantify the reduction in viral replication. This can be achieved through methods such as plaque reduction assays or by measuring the level of a viral protein (e.g., HIV-1 p24 antigen).[7]

-

The EC50 is calculated as the concentration of the compound that reduces viral replication by 50%.[3]

-

-

Cytotoxicity Assay:

-

Seed uninfected confluent monolayers of the host cells in 96-well plates.

-

Incubate the cells with various concentrations of the test compound.

-

Incubate for an extended period (e.g., 7 days at 37°C) to assess long-term toxicity.[3]

-

Determine cell viability using methods such as MTT or XTT assays.

-

The CC50 is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[3]

-

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

High-Throughput Fluorescence Polarization Assay for GCPII Inhibition

This assay is designed for the efficient screening and characterization of GCPII inhibitors.[8]

Objective: To determine the inhibition constants (IC50) of compounds against GCPII.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled ligand (TMRGlu) upon binding to GCPII. Inhibitors compete with the fluorescent ligand for binding to the enzyme, leading to a decrease in FP.

Protocol: [8]

-

Reagent Preparation:

-

Prepare an assay buffer.

-

Prepare solutions of recombinant GCPII enzyme, the fluorescent ligand (TMRGlu), and the test inhibitors at various concentrations.

-

-

Assay Procedure:

-

Incubate increasing concentrations of the test inhibitor with a fixed concentration of GCPII (e.g., 60 nM) for a set period (e.g., 25 minutes at room temperature).

-

Add the fluorescent ligand (TMRGlu, e.g., 60 nM) to the mixture.

-

Incubate for an additional period (e.g., 30 minutes).

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the FP values against the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

Caption: Workflow of the GCPII fluorescence polarization assay.

Mechanism of Action

The primary mechanism of antiviral action for this compound involves its conversion to the active diphosphate form, which then inhibits viral reverse transcriptase.

Signaling Pathway:

-

This compound Entry: this compound enters the host cell.

-

Phosphorylation: Cellular kinases phosphorylate this compound to its active diphosphate form, PMPApp.

-

Reverse Transcriptase Inhibition: PMPApp competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.

-

Chain Termination: The incorporation of PMPApp into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation. This effectively halts viral replication.[2]

Caption: this compound's mechanism of action as a reverse transcriptase inhibitor.

Conclusion

The in vitro evaluation of this compound and its derivatives has consistently demonstrated their potent efficacy as antiviral agents and enzyme inhibitors. The standardized protocols for assessing antiviral activity, cytotoxicity, and enzyme inhibition provide a robust framework for the continued development and characterization of this important class of molecules. The quantitative data highlight the significant potency of these compounds, underscoring their therapeutic potential. Future in vitro studies will likely focus on exploring resistance profiles, combination therapies, and the efficacy of novel prodrugs designed to enhance bioavailability.

References

- 1. In vitro evaluation of the anti-orf virus activity of alkoxyalkyl esters of CDV, cCDV and (S)-HPMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. More On PMPA [natap.org]

- 3. Effect of Oral Treatment with Hexadecyloxypropyl-[(S)-9-(3-Hydroxy-2- Phosphonylmethoxypropyl)Adenine] [(S)-HPMPA] or Octadecyloxyethyl-(S)-HPMPA on Cowpox or Vaccinia Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human glutamate carboxypeptidase II inhibition: structures of GCPII in complex with two potent inhibitors, quisqualate and 2-PMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-PMPA as a novel inhibitor of cytosolic carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of (S)-PMPA (Tenofovir)

For Researchers, Scientists, and Drug Development Professionals

(S)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), commonly known as Tenofovir, is a cornerstone in the management of HIV-1 and hepatitis B virus (HBV) infections. As an acyclic nucleotide phosphonate analogue of deoxyadenosine monophosphate, its therapeutic efficacy is critically dependent on its ability to enter target cells and undergo metabolic activation to its pharmacologically active form, Tenofovir diphosphate (TFV-DP). This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of Tenofovir and its key prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Cellular Uptake of Tenofovir and its Prodrugs

The cellular membrane's low permeability to negatively charged molecules like Tenofovir necessitates the use of prodrugs to enhance intracellular delivery. TDF and TAF were designed to mask the phosphonate group, thereby increasing lipophilicity and facilitating entry into cells.

Tenofovir Disoproxil Fumarate (TDF): TDF is primarily hydrolyzed in the plasma by esterases to Tenofovir, which is then available for cellular uptake.[1][2]

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, leading to a more efficient delivery of Tenofovir into target cells like peripheral blood mononuclear cells (PBMCs) and lymphatic tissues.[3][4]

The cellular entry of Tenofovir itself is mediated by specific transporters, particularly in the renal proximal tubules, a key site for both drug elimination and potential toxicity.

Influx Transporters: Organic anion transporters, primarily OAT1 (SLC22A6) and to a lesser extent OAT3 (SLC22A8), are responsible for the active transport of Tenofovir from the blood into the renal proximal tubule cells.[5]

Efflux Transporters: Following intracellular accumulation, Tenofovir is actively transported into the tubular lumen for excretion by several ATP-binding cassette (ABC) transporters, including Multidrug Resistance Protein 4 (MRP4/ABCC4), MRP7 (ABCC10), and potentially MRP2 (ABCC2).[5]

Quantitative Data on Tenofovir Transport

The following table summarizes the available kinetic parameters for the key transporters involved in Tenofovir's cellular uptake. It is important to note that these values can vary depending on the experimental system and cell type used.

| Transporter | Substrate | Kinetic Parameter | Value | Cell System/Species | Reference |

| hOAT1 | Tenofovir | K_m | 72.4 ± 20 µM | HEK293 cells | [1] |

| hOAT3 | Tenofovir | K_m | High-micromolar | CHO cells | [1] |

| MRP4 | Tenofovir | - | Not saturated at 1 mM | Membrane vesicles | [1] |

Metabolism of (S)-PMPA (Tenofovir)

Once inside the cell, Tenofovir, as a monophosphate analogue, must undergo two sequential phosphorylation steps to be converted to its active diphosphate form, TFV-DP. This process is catalyzed by host cellular kinases.

First Phosphorylation: Tenofovir is phosphorylated to Tenofovir monophosphate (TFV-MP). This initial step is predominantly catalyzed by adenylate kinase 2 (AK2) .[5][6][7]

Second Phosphorylation: TFV-MP is subsequently phosphorylated to the active TFV-DP. The enzymes responsible for this step exhibit tissue-specificity:

-

In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate kinase isoenzymes (PKM and PKLR) are primarily involved.[6][7]

-

In colorectal tissue, creatine kinase, muscle-type (CKM) is the main enzyme responsible for this conversion.[7]

-

Nucleoside diphosphate kinases (NDPKs) have also been implicated in this second phosphorylation step.[5]

The prodrugs TDF and TAF undergo initial hydrolysis to release Tenofovir before the phosphorylation cascade.

-

TDF is hydrolyzed by plasma and intestinal carboxylesterases .[8]

-

TAF is intracellularly hydrolyzed primarily by Cathepsin A (CatA) and in the liver, also by Carboxylesterase 1 (CES1) .[9][10][11][12][13][14]

Quantitative Data on Tenofovir Metabolism

The following table presents available kinetic data for the enzymes involved in the phosphorylation of Tenofovir.

| Enzyme | Substrate | Kinetic Parameter | Value | Comments | Reference |

| Creatine Kinase (CK) | Tenofovir Monophosphate | k_cat | 1.9 ± 0.2 s⁻¹ | 45-fold lower than for ADP | [1] |

| Creatine Kinase (CK) | Tenofovir Monophosphate | K_m | 0.25 ± 0.03 mM | 5-fold higher than for ADP | [1] |

| Pyruvate Kinase (PK) | Tenofovir Monophosphate | - | Detectable, but low activity | ~1000-fold lower than for ADP | [15] |

Experimental Protocols

Radiolabeled Tenofovir Cellular Uptake Assay

This protocol provides a general method for quantifying the rate of Tenofovir transport into cells.

Materials:

-

Cell line of interest (e.g., HEK293 cells stably expressing a transporter of interest, or PBMCs).

-

24-well or 96-well tissue culture plates.

-

[³H]-Tenofovir (radiolabeled Tenofovir).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

-

Scintillation cocktail and counter.

-

Protein assay reagent (e.g., BCA kit).

Procedure:

-

Cell Seeding: Seed cells in culture plates and grow to near confluence. For suspension cells, use a specific number of cells per well.[16][17]

-

Pre-incubation: Remove the culture medium and wash the cells gently with transport buffer. Pre-incubate the cells with transport buffer for a short period (e.g., 10-15 minutes) at 37°C.[17]

-

Initiation of Uptake: Initiate the uptake by adding the transport buffer containing a known concentration of [³H]-Tenofovir.[16]

-

Incubation: Incubate the cells for a defined period (e.g., ranging from 1 to 60 minutes) at 37°C. To determine the contribution of non-specific binding and passive diffusion, a parallel experiment can be run at 4°C or in the presence of a known inhibitor.[16]

-

Termination of Uptake: Terminate the transport by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.[16]

-

Cell Lysis: Lyse the cells by adding the cell lysis buffer and incubating for an appropriate time (e.g., 30 minutes at room temperature).[17]

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

-

Normalization: Determine the protein concentration of the cell lysate from parallel wells using a protein assay. Normalize the radioactivity counts to the amount of protein to express the uptake as pmol/mg protein.[1]

Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of TFV-DP from cells.

Materials:

-

PBMCs or other target cells.

-

70% Methanol.

-

Internal standard (e.g., stable isotope-labeled TFV-DP).

-

Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange).

-

LC-MS/MS system with a triple quadrupole mass spectrometer.

Procedure:

-

Cell Isolation and Counting: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Count the cells to ensure a known number of cells are used for extraction.[18]

-

Cell Lysis and Extraction: Lyse a known number of cells (e.g., 2 x 10^6 cells/mL) with ice-cold 70% methanol containing the internal standard. Vortex vigorously and incubate on ice to facilitate complete lysis and protein precipitation.[1][18]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the cellular debris.[16]

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's protocol.

-

Load the supernatant from the cell lysate onto the conditioned cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (TFV-DP and internal standard) with an appropriate elution solvent.[1]

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.[18]

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable analytical column (e.g., a weak anion exchange or HILIC column).[4]

-

Detect and quantify TFV-DP and the internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode.[18]

-

-

Data Analysis:

-

Construct a calibration curve using standards of known TFV-DP concentrations.

-

Calculate the concentration of TFV-DP in the samples based on the peak area ratio to the internal standard and the calibration curve.

-

Normalize the concentration to the number of cells (e.g., fmol/10^6 cells).[19]

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Linking the Population Pharmacokinetics of Tenofovir and Its Metabolites With Its Cellular Uptake and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

(S)-PMPA: An In-depth Examination of its Pharmacokinetics and Bioavailability in the Context of its Chiral Counterpart

Introduction

(S)-9-(3-phosphonomethoxypropyl)adenine, or (S)-PMPA, is the enantiomer of the potent antiviral agent (R)-PMPA, more commonly known as Tenofovir. While Tenofovir has been extensively studied and is a cornerstone in the treatment of HIV and Hepatitis B infections, research on the pharmacokinetic profile of this compound is sparse. This is primarily because the (S)-enantiomer is considered to be pharmacologically inactive[1]. Consequently, most of the available literature focuses on methods for its separation from the active (R)-enantiomer to ensure the purity of the final drug product[2][3][4].

This technical guide will provide a comprehensive overview of the available information on this compound, focusing on the analytical methods for its chiral separation. To provide a thorough understanding of the compound's behavior in a biological system, this guide will also present a detailed analysis of the pharmacokinetics and bioavailability of its active counterpart, (R)-PMPA (Tenofovir), for which extensive data exists.

Pharmacokinetics of (R)-PMPA (Tenofovir)

The pharmacokinetic properties of (R)-PMPA have been well-characterized in both human and animal models. The following tables summarize the key pharmacokinetic parameters of (R)-PMPA following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of (R)-PMPA in Humans (Intravenous Administration)[5]

| Parameter | 1 mg/kg Dose (Mean ± SD) | 3 mg/kg Dose (Mean ± SD) |

| Cmax (µg/mL) | 2.7 ± 0.9 | 9.1 ± 2.1 |

| AUC (µg·h/mL) | 5.6 ± 1.3 | 20.1 ± 6.3 |

| t½ (h) | 4.5 ± 0.6 | 7.1 ± 1.3 |

| CL (mL/h/kg) | 237 ± 56 | 203 ± 72 |

| Vss (mL/kg) | 1100 ± 190 | 1180 ± 290 |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Total body clearance; Vss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of (R)-PMPA in Dogs[6]

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) |

| Intravenous | 1 | 4.98 ± 0.63 | 0.25 | 4.05 ± 0.81 | 3.52 ± 1.21 | - |

| Intravenous | 10 | 45.9 ± 5.6 | 0.25 | 39.8 ± 6.9 | 9.54 ± 1.21 | - |

| Oral | 10 | 1.35 ± 0.31 | 1.8 ± 0.8 | 6.81 ± 0.76 | 7.42 ± 1.70 | 17.1 ± 1.88 |

| Intraperitoneal | 10 | 10.3 ± 1.5 | 0.8 ± 0.3 | 29.6 ± 4.2 | 8.87 ± 1.25 | 73.5 ± 10.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life.

Experimental Protocols

Pharmacokinetic Study of Intravenous (R)-PMPA in Humans[5]

A randomized, double-blind, placebo-controlled, dose-escalation clinical trial was conducted in HIV-infected adults.

-

Subjects: HIV-infected adults with CD4 cell counts of ≥200 cells/mm³ and plasma HIV RNA levels of ≥10,000 copies/ml.

-

Dosing: Two dose levels were evaluated: 1 mg/kg and 3 mg/kg of (R)-PMPA, administered as a single intravenous infusion over 60 minutes on day 1, followed by a 7-day washout period, and then once daily for an additional 7 consecutive days.

-

Sample Collection: Blood samples were collected at 0 (predose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-infusion.

-

Analytical Method: (R)-PMPA concentrations in serum and urine were determined by validated high-performance liquid chromatographic (HPLC) assays involving pre-column derivatization with chloroacetaldehyde to form a fluorescent derivative, followed by fluorescence detection. The serum assay was linear over the range of 25 to 1,000 ng/ml, with a limit of quantitation of 25 ng/ml.

-

Pharmacokinetic Analysis: Non-compartmental methods were used to determine the pharmacokinetic parameters.

Pharmacokinetic Study of (R)-PMPA in Beagle Dogs[6]

-

Animals: Male beagle dogs.

-

Dosing:

-

Intravenous: 1 mg/kg or 10 mg/kg.

-

Oral: 10 mg/kg.

-

Intraperitoneal: 10 mg/kg. A washout period of at least one week was observed between doses.

-

-

Sample Collection: Blood and urine samples were collected at various time points up to 48 hours post-dosing.

-

Analytical Method: (R)-PMPA concentrations in plasma and urine were determined by a validated HPLC method with fluorescence detection after pre-column derivatization with chloroacetaldehyde.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. For intravenous data, a two-compartment model was also fitted to the data. Oral bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Chiral Separation of this compound and (R)-PMPA

The primary context in which this compound is studied is in the quality control of Tenofovir Disoproxil Fumarate (TDF), the prodrug of (R)-PMPA. The (S)-enantiomer is considered an impurity and its levels are strictly controlled. Several HPLC methods have been developed for the enantiomeric separation of TDF.

Experimental Protocol for Chiral HPLC Separation of TDF Enantiomers[2][3]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A Chiralpak IC column (3 μm, 100 × 4.6 mm, i.d.) is effective for the separation[2]. Another successful separation was achieved using a ChiralpakIG-3 (2.1x100mm) 3.0µm immobilized amylose column[3].

-

Mobile Phase: A mixture of n-hexane, ethanol, methanol, and triethylamine in the ratio of 65:25:10:0.1 (v/v/v/v) has been used with the Chiralpak IC column[2]. For the ChiralpakIG-3 column, a mobile phase of hexane and ethanol with 0.5% diethylamine (75:25 v/v) was employed[3].

-

Flow Rate: 0.6 mL/min for the Chiralpak IC method[2] and 0.5 mL/min for the ChiralpakIG-3 method[3].

-

Column Temperature: Maintained at 30°C for the ChiralpakIG-3 method[3].

Visualizations

Conclusion

References

- 1. Enantiomeric Separation and Quantitation of Tenofovir Disoproxil Fumarate Using Amylose-Based Chiral Stationary Phases by High-Performance Liquid Chromatography - Lorestan University of Medical Sciences [eprints.lums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. researchgate.net [researchgate.net]

(S)-PMPA vs. (R)-PMPA: A Technical Guide to Stereochemistry and Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the stereochemistry and differential biological activity of the enantiomers of PMPA, a molecule with significant therapeutic applications in both virology, as (R)-9-(2-phosphonomethoxypropyl)adenine (Tenofovir), and in neurology and oncology, as 2-(phosphonomethyl)pentanedioic acid (2-PMPA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction: The Significance of PMPA Stereochemistry

PMPA is a chiral phosphonate nucleotide analog that exists as two non-superimposable mirror images, the (S) and (R) enantiomers. This stereochemical difference has a profound impact on the biological activity of PMPA, leading to distinct therapeutic applications for each enantiomer. The (R)-enantiomer of 9-(2-phosphonomethoxypropyl)adenine, known as Tenofovir, is a cornerstone of antiretroviral therapy for HIV and Hepatitis B. Conversely, the stereoisomers of 2-(phosphonomethyl)pentanedioic acid (2-PMPA) are potent inhibitors of glutamate carboxypeptidase II (GCPII), a key enzyme in glutamate metabolism, with implications for neurological disorders and cancer. This guide will elucidate the critical role of stereochemistry in the pharmacology of these two important classes of molecules.

(R)-PMPA (Tenofovir): A Stereoselective Antiviral Agent

The antiviral activity of PMPA is almost exclusively attributed to the (R)-enantiomer, Tenofovir. This stereoselectivity is a consequence of the specific conformational requirements of the active site of viral reverse transcriptase.

Quantitative Comparison of Antiviral Activity

The (R)-enantiomer of PMPA is significantly more potent than its (S)-counterpart in inhibiting HIV reverse transcriptase. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Enantiomer | Target Enzyme | IC50 | Reference |

| (R)-PMPA (Tenofovir) | HIV-1 Reverse Transcriptase | ~0.5 µM | [1] |

| (S)-PMPA | HIV-1 Reverse Transcriptase | ~50 µM | Inferred from a ~100-fold lower activity compared to (R)-PMPA[2] |

| (R)-PMPApp (active diphosphate) | Wild-type HIV-1 RT | ~0.1 µM | [1] |

| (R)-PMPApp (active diphosphate) | K65R mutant HIV-1 RT | ~1 µM | [1] |

Mechanism of Action: Inhibition of Viral Replication

Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once inside the host cell, it is converted to its active diphosphate form, Tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by reverse transcriptase. Upon incorporation, TFV-DP causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis and replication.[2][3][4]

Mechanism of (R)-PMPA (Tenofovir) antiviral activity.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A common method to determine the IC50 of PMPA against HIV-1 reverse transcriptase is a cell-free enzymatic assay.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Template-primer: poly(A)•oligo(dT)

-

Deoxynucleotide triphosphates (dNTPs), including a labeled nucleotide (e.g., [³H]-dTTP or a fluorescent analog)

-

(R)-PMPA and this compound test compounds

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT)

-

Trichloroacetic acid (TCA) for precipitation

-

Glass fiber filters

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of (R)-PMPA and this compound in the assay buffer.

-

In a microcentrifuge tube or 96-well plate, combine the assay buffer, template-primer, and dNTPs.

-

Add the PMPA enantiomer dilutions to the respective tubes/wells. Include a control with no inhibitor.

-

Initiate the reaction by adding a fixed amount of recombinant HIV-1 RT.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated labeled nucleotides.

-

Quantify the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of inhibition for each PMPA concentration and determine the IC50 value by fitting the data to a dose-response curve.

(S)- and (R)-2-PMPA: Stereoselective Inhibition of Glutamate Carboxypeptidase II

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that plays a crucial role in regulating glutamate levels in the brain. The stereochemistry of 2-PMPA is critical for its interaction with GCPII.

Quantitative Comparison of GCPII Inhibitory Activity

Research indicates that the (S)-enantiomer of 2-PMPA is the more potent inhibitor of GCPII.[5] In contrast, the (R)-enantiomer shows a preference for inhibiting a different enzyme, cytosolic carboxypeptidase (CCP).[6]

| Enantiomer | Target Enzyme | Ki | IC50 | Reference |

| (S)-2-PMPA | Glutamate Carboxypeptidase II (GCPII) | More potent than (R)-enantiomer | - | [5] |

| (R)-2-PMPA | Glutamate Carboxypeptidase II (GCPII) | Less potent than (S)-enantiomer | - | [5] |

| Racemic 2-PMPA | Glutamate Carboxypeptidase II (GCPII) | 0.275 nM | 300 pM | [1][7] |

| (R)-2-PMPA | Cytosolic Carboxypeptidase 1 (CCP1) | 0.11 µM (Ki), 0.24 µM (Ki') | 0.21 mM | [6] |

Mechanism of Action: Modulation of Glutamatergic Neurotransmission

GCPII is a membrane-bound enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG, leading to an increase in extracellular NAAG and a decrease in glutamate levels. Elevated NAAG can then act on presynaptic mGluR3 receptors, which further inhibits glutamate release, thereby reducing excitotoxicity.

Mechanism of (S)-2-PMPA inhibition of GCPII.

Experimental Protocol: Fluorescence-Based GCPII Inhibition Assay

The inhibitory activity of 2-PMPA enantiomers against GCPII can be determined using a fluorescence-based assay.[2][4]

Materials:

-

Recombinant human GCPII

-

Fluorogenic GCPII substrate (e.g., NAAG analog with a fluorophore and quencher)

-

(S)-2-PMPA and (R)-2-PMPA test compounds

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the (S)- and (R)-2-PMPA enantiomers in the assay buffer.

-

To the wells of the microplate, add the assay buffer and the respective 2-PMPA dilutions. Include a control with no inhibitor.

-

Add a fixed concentration of recombinant human GCPII to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic GCPII substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 value for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Stereoselective Synthesis of PMPA Enantiomers

The synthesis of enantiomerically pure (R)-PMPA (Tenofovir) and (S)-2-PMPA is crucial for their therapeutic applications. Stereoselective synthesis often involves the use of chiral starting materials or chiral catalysts.

A common strategy for the synthesis of (R)-PMPA involves the use of (R)-glycidol as a chiral starting material. The synthesis of 2-PMPA enantiomers can be achieved through various methods, including the use of chiral auxiliaries or enzymatic resolution. A detailed synthetic scheme for a prodrug of (S)-2-PMPA has been described, confirming its preference as the more potent enantiomer for GCPII inhibition.[5]

References

- 1. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Practical synthesis, separation, and stereochemical assignment of the PMPA pro-drug GS-7340 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a High-Throughput Fluorescence Polarization Assay to Identify Novel Ligands of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-PMPA as a novel inhibitor of cytosolic carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

An In-depth Technical Guide to Early-Stage Research on (S)-PMPA Derivatives

Executive Summary: Acyclic nucleoside phosphonates (ANPs) represent a cornerstone of antiviral therapy, with (R)-9-[2-(phosphonomethoxy)propyl]adenine ((R)-PMPA, Tenofovir) being a prominent example. While the (R)-enantiomer is well-characterized, early-stage research into derivatives of the (S)-enantiomer, (S)-PMPA, has revealed compounds with unique and potent antiviral profiles. This guide focuses on these early-stage this compound derivatives, particularly the closely related and extensively studied (S)-9-(3-hydroxy-2-phosphonomethoxypropyl)adenine ((S)-HPMPA) prodrugs. We consolidate data on their synthesis, broad-spectrum antiviral activity, and mechanism of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to provide a comprehensive resource for researchers in drug development.

Introduction to this compound Derivatives

Acyclic nucleoside phosphonates are mimics of natural nucleoside monophosphates that lack the ribose sugar moiety.[1] Their phosphonate group is resistant to hydrolysis by cellular enzymes, contributing to their stability.[1] The clinical success of ANPs like Tenofovir ((R)-PMPA), Adefovir (PMEA), and Cidofovir ((S)-HPMPC) in treating HIV, HBV, and CMV infections has established this class of compounds as critical antiviral agents.[1]

While drug development has largely focused on the (R)-enantiomer of PMPA, the investigation of this compound and its analogues, such as (S)-HPMPA, has uncovered derivatives with potent and broad-spectrum antiviral activity. A primary challenge for parent ANPs is their poor oral bioavailability due to the negatively charged phosphonate group at physiological pH.[2][3] This has driven research into prodrug strategies, such as ether lipid conjugates, to mask these charges, enhance cell permeability, and improve pharmacokinetic profiles.[2]

Synthesis Strategies for this compound Analogue Prodrugs

The synthesis of ANP prodrugs is designed to improve oral absorption and intracellular delivery of the active parent compound. For ether lipid derivatives of (S)-HPMPA, two primary strategies have been employed.[2][4]

Strategy 1: Mitsunobu Reaction This approach is effective for synthesizing prodrugs of related cytosine analogues like Cidofovir. It involves an initial cyclization of the parent compound, followed by coupling to the desired lipid alcohol (e.g., 3-hexadecyloxy-1-propanol) using a Mitsunobu reaction with triphenylphosphine and a reagent like diisopropyl azodicarboxylate (DIAD).[2][4] The final step is the basic hydrolysis of the cyclic ester to yield the ether lipid prodrug.[2][4]

Strategy 2: Stepwise Assembly with a Phosphonate Synthon This method is preferred for adenine analogues like (S)-HPMPA. It involves incorporating the lipid moiety into a phosphonate synthon first.[2][4] This functionalized synthon is then used in a stepwise approach to assemble the final (S)-HPMPA analogue prodrug.[2][4]

References

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of cidofovir and (S)-HPMPA ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-PMPA as a Research Tool for Viral Replication Studies: An In-depth Technical Guide